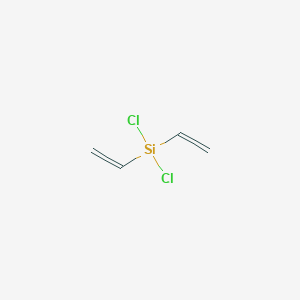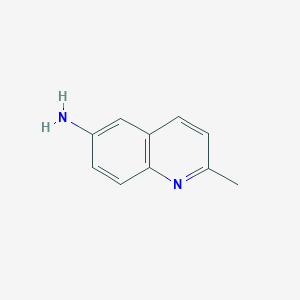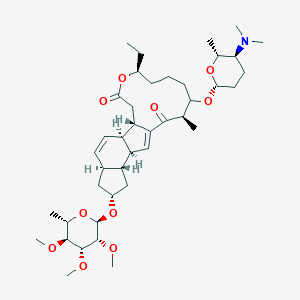
Spinosad
Descripción general
Descripción
Spinosad is an insecticide based on chemical compounds found in the bacterial species Saccharopolyspora spinosa . It is a mixture of chemical compounds in the spinosyn family that has a generalized structure consisting of a unique tetracyclic ring system attached to an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose) .
Synthesis Analysis
Spinosad is derived from a family of macrocyclic lactones and shows excellent potent insecticidal activities, low residue, and low environmental effect . The biosynthetic pathway of spinosad, the chemoenzymatic method of spinosad synthesis, and the strain improvement method and the heterologous expression of spinosad have been reviewed . The synthetic approach features several important catalytic transformations .Molecular Structure Analysis
Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio . Its molecular formula is C83H132N2O20 . The structure of Spinosad has been extensively studied, leading to the development of a semisynthetic second-generation derivative, spinetoram .Chemical Reactions Analysis
The biosynthetic pathway of Spinosad involves primary metabolic pathways such as carbon metabolic pathways . Pyruvate and phosphoenolpyruvic acid were suggested to accumulate in Spinosad high-yield strain during fermentation .Aplicaciones Científicas De Investigación
Summary of Application
Spinosad is widely used in agriculture as an eco-friendly insecticide. It targets a broad spectrum of pests while being safe for beneficial insects when used appropriately .
Methods of Application: It is applied as a foliar spray, directly onto crops, and can also be used as a soil treatment to protect against soil-dwelling pests .
Results and Outcomes: Spinosad has shown effectiveness in reducing pest populations without significant impact on non-target species, contributing to higher crop yields and reduced chemical residues in food products .
Methods of Application: It is administered orally in the form of chewable tablets for pets, ensuring ease of use and compliance .
Results and Outcomes: Studies have demonstrated a significant reduction in flea infestations, with minimal side effects reported in treated animals .
Methods of Application: The medication is applied to the scalp and hair, left for a specified period, and then rinsed off, targeting both lice and their eggs .
Results and Outcomes: Clinical trials have shown high efficacy rates in eliminating lice, often with a single treatment .
Methods of Application: It is introduced into standing water where mosquitoes breed, in forms like granules or extended-release formulations .
Results and Outcomes: Field studies have indicated a substantial decrease in larval populations, contributing to lower incidence rates of diseases like malaria and dengue .
Methods of Application: It is applied in a targeted manner to infested areas, with careful timing to avoid affecting non-target species like bees .
Results and Outcomes: Research has shown that Spinosad degrades quickly in the environment, reducing the risk of long-term ecological impact .
Methods of Application: It is applied to stored products in facilities, often as a spray or aerosol, to create a protective barrier against pests .
Results and Outcomes: Trials have reported effective control of pests like weevils and moths, with long-lasting effects and no significant residue concerns .
Agriculture
Summary of Application
Spinosad is widely used in agriculture as an eco-friendly insecticide. It targets a broad spectrum of pests while being safe for beneficial insects when used appropriately .
Methods of Application: It is applied as a foliar spray, directly onto crops, and can also be used as a soil treatment to protect against soil-dwelling pests .
Results and Outcomes: Spinosad has shown effectiveness in reducing pest populations without significant impact on non-target species, contributing to higher crop yields and reduced chemical residues in food products .
Methods of Application: It is administered orally in the form of chewable tablets for pets, ensuring ease of use and compliance .
Results and Outcomes: Studies have demonstrated a significant reduction in flea infestations, with minimal side effects reported in treated animals .
Methods of Application: The medication is applied to the scalp and hair, left for a specified period, and then rinsed off, targeting both lice and their eggs .
Results and Outcomes: Clinical trials have shown high efficacy rates in eliminating lice, often with a single treatment .
Methods of Application: It is introduced into standing water where mosquitoes breed, in forms like granules or extended-release formulations .
Results and Outcomes: Field studies have indicated a substantial decrease in larval populations, contributing to lower incidence rates of diseases like malaria and dengue .
Methods of Application: It is applied in a targeted manner to infested areas, with careful timing to avoid affecting non-target species like bees .
Results and Outcomes: Research has shown that Spinosad degrades quickly in the environment, reducing the risk of long-term ecological impact .
Methods of Application: It is applied to stored products in facilities, often as a spray or aerosol, to create a protective barrier against pests .
Results and Outcomes: Trials have reported effective control of pests like weevils and moths, with long-lasting effects and no significant residue concerns .
Agriculture
Summary of Application
Spinosad is widely used in agriculture as an eco-friendly insecticide. It targets a broad spectrum of pests while being safe for beneficial insects when used appropriately .
Methods of Application: It is applied as a foliar spray, directly onto crops, and can also be used as a soil treatment to protect against soil-dwelling pests .
Results and Outcomes: Spinosad has shown effectiveness in reducing pest populations without significant impact on non-target species, contributing to higher crop yields and reduced chemical residues in food products .
Methods of Application: It is administered orally in the form of chewable tablets for pets, ensuring ease of use and compliance .
Results and Outcomes: Studies have demonstrated a significant reduction in flea infestations, with minimal side effects reported in treated animals .
Methods of Application: The medication is applied to the scalp and hair, left for a specified period, and then rinsed off, targeting both lice and their eggs .
Results and Outcomes: Clinical trials have shown high efficacy rates in eliminating lice, often with a single treatment .
Methods of Application: It is introduced into standing water where mosquitoes breed, in forms like granules or extended-release formulations .
Results and Outcomes: Field studies have indicated a substantial decrease in larval populations, contributing to lower incidence rates of diseases like malaria and dengue .
Methods of Application: It is applied in a targeted manner to infested areas, with careful timing to avoid affecting non-target species like bees .
Results and Outcomes: Research has shown that Spinosad degrades quickly in the environment, reducing the risk of long-term ecological impact .
Methods of Application
It is typically applied as a spray, allowing for direct contact with the pests. The frequency and concentration depend on the pest pressure and the type of plant being treated .
Results and Outcomes: The use of Spinosad has been effective in maintaining the health and aesthetic quality of ornamental plants, with minimal impact on the environment .
Methods of Application: Application methods include sprays, dusts, and baits, strategically placed to target pest entry points and habitats .
Results and Outcomes: Effective pest control has been observed, leading to improved sanitation and living conditions in building environments .
Methods of Application: Granules or extended-release formulations are introduced into bodies of water to target the larval stage of mosquitoes .
Results and Outcomes: This application has led to a reduction in mosquito populations and a decrease in the spread of mosquito-borne illnesses .
Methods of Application: Seeds are coated with Spinosad, which provides protection without affecting seed germination or plant growth .
Results and Outcomes: Treated seeds have shown resistance to pest attacks, leading to improved germination rates and healthier seedlings .
Methods of Application: It is used in combination with other biological control methods, following IPM protocols to manage pest populations effectively .
Results and Outcomes: The inclusion of Spinosad in IPM has resulted in sustainable pest control with minimal ecological disruption .
Methods of Application: Research involves analyzing pest responses to Spinosad and adjusting application strategies accordingly .
Results and Outcomes: This research has helped in developing strategies to prevent pest resistance, ensuring the long-term effectiveness of Spinosad .
Methods of Application
It is typically applied as a spray, allowing for direct contact with the pests. The frequency and concentration depend on the pest pressure and the type of plant being treated .
Results and Outcomes: The use of Spinosad has been effective in maintaining the health and aesthetic quality of ornamental plants, with minimal impact on the environment .
Methods of Application: Application methods include sprays, dusts, and baits, strategically placed to target pest entry points and habitats .
Results and Outcomes: Effective pest control has been observed, leading to improved sanitation and living conditions in building environments .
Methods of Application: Granules or extended-release formulations are introduced into bodies of water to target the larval stage of mosquitoes .
Results and Outcomes: This application has led to a reduction in mosquito populations and a decrease in the spread of mosquito-borne illnesses .
Methods of Application: Seeds are coated with Spinosad, which provides protection without affecting seed germination or plant growth .
Results and Outcomes: Treated seeds have shown resistance to pest attacks, leading to improved germination rates and healthier seedlings .
Methods of Application: It is used in combination with other biological control methods, following IPM protocols to manage pest populations effectively .
Results and Outcomes: The inclusion of Spinosad in IPM has resulted in sustainable pest control with minimal ecological disruption .
Methods of Application: Research involves analyzing pest responses to Spinosad and adjusting application strategies accordingly .
Results and Outcomes: This research has helped in developing strategies to prevent pest resistance, ensuring the long-term effectiveness of Spinosad .
Methods of Application
It is typically applied as a spray, allowing for direct contact with the pests. The frequency and concentration depend on the pest pressure and the type of plant being treated .
Results and Outcomes: The use of Spinosad has been effective in maintaining the health and aesthetic quality of ornamental plants, with minimal impact on the environment .
Methods of Application: Application methods include sprays, dusts, and baits, strategically placed to target pest entry points and habitats .
Results and Outcomes: Effective pest control has been observed, leading to improved sanitation and living conditions in building environments .
Methods of Application: Granules or extended-release formulations are introduced into bodies of water to target the larval stage of mosquitoes .
Results and Outcomes: This application has led to a reduction in mosquito populations and a decrease in the spread of mosquito-borne illnesses .
Methods of Application: Seeds are coated with Spinosad, which provides protection without affecting seed germination or plant growth .
Results and Outcomes: Treated seeds have shown resistance to pest attacks, leading to improved germination rates and healthier seedlings .
Methods of Application: It is used in combination with other biological control methods, following IPM protocols to manage pest populations effectively .
Results and Outcomes: The inclusion of Spinosad in IPM has resulted in sustainable pest control with minimal ecological disruption .
Methods of Application: Research involves analyzing pest responses to Spinosad and adjusting application strategies accordingly .
Results and Outcomes: This research has helped in developing strategies to prevent pest resistance, ensuring the long-term effectiveness of Spinosad .
Propiedades
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQTHAZUNRMPR-UYQKXTDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037598 | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Spinosyn A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-11 kPA at 25 C (Spinosyn A) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized... | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spinosyn A | |
Color/Form |
Light grey to white crystals | |
CAS RN |
131929-60-7 | |
| Record name | Spinosyn A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinosad factor A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spinosyn A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPINOSAD FACTOR A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 C to 99.5 C | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
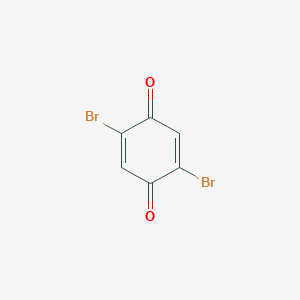
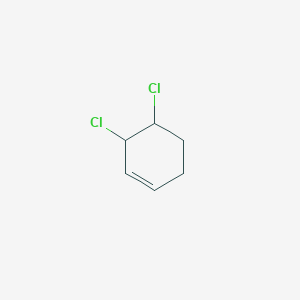
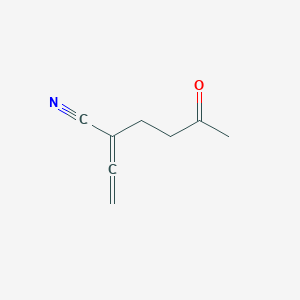
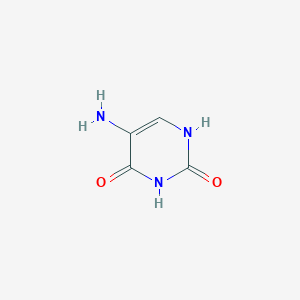
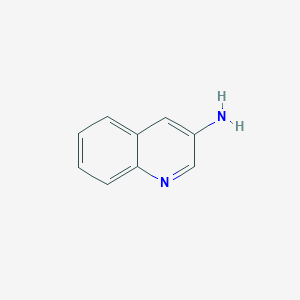
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
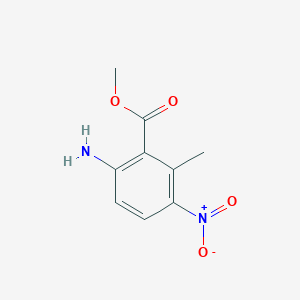
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
